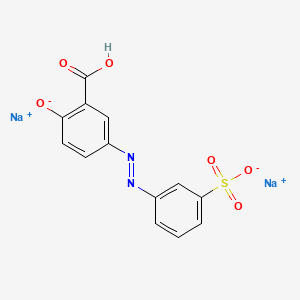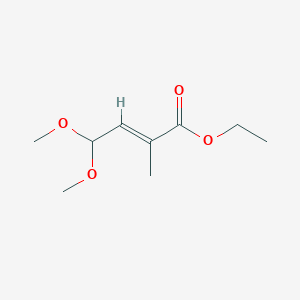
Boc-Ser(Fmoc-His(Trt))-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-Ser(Fmoc-His(Trt))-OH is a protected amino acid derivative used in peptide synthesis. It contains three protective groups: Boc (tert-butyloxycarbonyl) for serine, Fmoc (fluorenylmethyloxycarbonyl) for histidine, and Trt (trityl) for the side chain of histidine. These protective groups prevent unwanted reactions during peptide synthesis, allowing for the selective deprotection and coupling of amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Ser(Fmoc-His(Trt))-OH typically involves solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry. The process begins with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. Each addition involves:
Deprotection: Removal of the Fmoc group using piperidine.
Coupling: Activation of the carboxyl group of the incoming amino acid using reagents like HBTU or DIC, followed by coupling to the growing peptide chain.
Washing: Removal of excess reagents and by-products using solvents like DMF or NMP.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of greener solvents and optimized reaction conditions is becoming more common to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Fmoc-His(Trt))-OH undergoes several types of reactions during peptide synthesis:
Deprotection: Removal of protective groups using specific reagents (e.g., piperidine for Fmoc, TFA for Boc and Trt).
Coupling: Formation of peptide bonds using coupling reagents like HBTU or DIC.
Cleavage: Removal of the peptide from the solid support using TFA.
Common Reagents and Conditions
Deprotection: Piperidine (20-50%) in DMF for Fmoc removal; TFA (95%) for Boc and Trt removal.
Coupling: HBTU or DIC in the presence of a base like DIPEA.
Cleavage: TFA with scavengers like water, TIS, and EDT.
Major Products
The major products formed from these reactions are the desired peptides with specific sequences. Side products may include truncated peptides or peptides with incomplete deprotection.
Scientific Research Applications
Boc-Ser(Fmoc-His(Trt))-OH is widely used in scientific research for the synthesis of peptides and proteins. Its applications include:
Chemistry: Synthesis of complex peptides and proteins for structural and functional studies.
Biology: Production of peptides for studying protein-protein interactions, enzyme-substrate interactions, and signaling pathways.
Medicine: Development of peptide-based drugs and vaccines.
Industry: Production of peptides for use in cosmetics, food additives, and as research tools
Mechanism of Action
The mechanism of action of Boc-Ser(Fmoc-His(Trt))-OH involves the selective protection and deprotection of functional groups during peptide synthesis. The protective groups prevent unwanted side reactions, allowing for the stepwise assembly of peptides. The Fmoc group is removed using piperidine, exposing the amino group for coupling. The Boc and Trt groups are removed using TFA, exposing the serine and histidine side chains for further reactions .
Comparison with Similar Compounds
Similar Compounds
Boc-Ser(Fmoc-His(Boc))-OH: Similar structure but with Boc protection for histidine side chain.
Boc-Ser(Fmoc-His(Bzl))-OH: Similar structure but with benzyl protection for histidine side chain.
Boc-Ser(Fmoc-His(Dnp))-OH: Similar structure but with dinitrophenyl protection for histidine side chain.
Uniqueness
Boc-Ser(Fmoc-His(Trt))-OH is unique due to the combination of protective groups, which provides stability and selectivity during peptide synthesis. The Trt group offers robust protection for the histidine side chain, making it suitable for complex peptide synthesis .
Properties
Molecular Formula |
C48H46N4O8 |
|---|---|
Molecular Weight |
806.9 g/mol |
IUPAC Name |
(2S)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoyl]oxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C48H46N4O8/c1-47(2,3)60-46(57)51-42(43(53)54)30-58-44(55)41(50-45(56)59-29-40-38-25-15-13-23-36(38)37-24-14-16-26-39(37)40)27-35-28-52(31-49-35)48(32-17-7-4-8-18-32,33-19-9-5-10-20-33)34-21-11-6-12-22-34/h4-26,28,31,40-42H,27,29-30H2,1-3H3,(H,50,56)(H,51,57)(H,53,54)/t41-,42-/m0/s1 |
InChI Key |
NZLNABSUFWBYTC-COCZKOEFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-3-[4-(trifluoromethyl)phenyl]-2-propenoic acid ethyl ester](/img/structure/B12281128.png)






![4-Benzyl-3-[3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B12281173.png)
![2-([1,1'-Biphenyl]-4-carbonyl)-3-(dimethylamino)acrylonitrile](/img/structure/B12281188.png)



